![molecular formula C11H12BrN B2399830 5-Bromo-2-cyclopropylisoindoline CAS No. 1392147-82-8](/img/structure/B2399830.png)
5-Bromo-2-cyclopropylisoindoline
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Overview
Description
5-Bromo-2-cyclopropylisoindoline is a chemical compound with the CAS Number: 1392147-82-8 . It has a molecular weight of 238.13 and its IUPAC name is 5-bromo-2-cyclopropylisoindoline . It appears as a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-cyclopropylisoindoline is1S/C11H12BrN/c12-10-2-1-8-6-13 (11-3-4-11)7-9 (8)5-10/h1-2,5,11H,3-4,6-7H2
. The InChI key is TVDFOHQZQBXSFX-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
5-Bromo-2-cyclopropylisoindoline is a yellow to brown liquid . It has a molecular weight of 238.13 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Functionalization
- The synthesis of 5-bromopyridyl-2-magnesium chloride, utilizing 5-bromo-2-iodopyridine, enables the creation of functionalized pyridine derivatives. This methodology contributes to the development of potent anticancer agents like Lonafarnib (Song et al., 2004).
Development of Heterocyclic Compounds
- Cyclopropane lactones and fused heterocyclic compounds are produced through reactions involving bromo and formylacrylic acid derivatives, contributing to advancements in heterocyclic chemistry (Farin˜a et al., 1987).
Catalysis and Compound Synthesis
- Copper(I)-catalysed synthesis of substituted 3-methyleneisoindolin-1-ones showcases the significance of 5-bromo-2-cyclopropylisoindoline in facilitating cross-coupling and heteroannulation in chemical synthesis (Gogoi et al., 2014).
Radical Cyclization and Natural Product Synthesis
- Radical cyclization of 1-(2'-bromobenzyl)isoquinolines results in the formation of complex compounds like aporphines, illustrating the compound's role in the synthesis of natural products (Orito et al., 2000).
Bioreductive Activation in Prodrug Systems
- The 2-nitroimidazol-5-ylmethyl unit, reacting with 5-bromoisoquinolin-1-one, shows potential in developing prodrug systems for targeted drug delivery, particularly to hypoxic tissues (Parveen et al., 1999).
Enantioselective Cyclopropanations
- 2-Aryl-5,5-bisoxazolin-2-yl[1,3]dioxanes, synthesized from compounds like 5-bromo-2-cyclopropylisoindoline, are used in copper-catalyzed asymmetric cyclopropanation, demonstrating the compound's role in stereoselective synthesis (Knight & Belcher, 2005).
Antibacterial Quinolones Synthesis
- Palladium-catalyzed cross-coupling reactions involving 5-bromoisoindolin-1-one derivatives lead to the synthesis of quinolones with significant antibacterial activity, highlighting the medical application of the compound (Hayashi et al., 2002).
Vinyl Bromide Couplings
- Copper-catalyzed intramolecular O-vinylation involving γ-bromohomoallylic alcohols, related to the compound, is significant in the study of cyclization modes and the synthesis of methyleneoxetanes (Fang & Li, 2007).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-cyclopropyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDFOHQZQBXSFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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